molecular formula C21H20ClN3O3S B2598331 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-26-8

3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2598331
CAS RN: 422529-26-8
M. Wt: 429.92
InChI Key: XURFEOQBABTUKT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tetrahydroquinazoline ring, a thioxo group, a carboxamide group, a tetrahydrofuran ring, and a chlorobenzyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydroquinazoline ring, followed by the introduction of the various functional groups. The exact synthetic route would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a tetrahydroquinazoline ring, which is a type of heterocyclic compound that contains both nitrogen and sulfur atoms. This ring is substituted with various groups, including a carboxamide group, a tetrahydrofuran ring, and a chlorobenzyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group could participate in acid-base reactions, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, and the tetrahydrofuran ring could be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by the polar carboxamide group, while its reactivity would be influenced by the various functional groups present .

Scientific Research Applications

Anti-Inflammatory Activity

The synthesis of this compound has been achieved through a simple and efficient method . Molecular docking studies predict it to be a potential anti-inflammatory agent. Further research could explore its mechanism of action and its potential use in managing inflammatory conditions.

Analgesic Properties

While not explicitly studied for analgesia, related compounds with similar structures have demonstrated analgesic effects . Investigating the analgesic potential of this compound could be worthwhile.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Based on its structure, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed information on these aspects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its specific biological targets and to determine its potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of ammonium acetate to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile. This intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of sodium methoxide to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile tetrahydrofuran-2-carbaldehyde hemiacetal. The hemiacetal is then reacted with thiourea in the presence of sodium methoxide to form the final product, 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "ammonium acetate", "tetrahydrofuran-2-carbaldehyde", "sodium methoxide", "thiourea" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of ammonium acetate to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile", "Reaction of 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile with tetrahydrofuran-2-carbaldehyde in the presence of sodium methoxide to form 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile tetrahydrofuran-2-carbaldehyde hemiacetal", "Reaction of 3-(4-chlorobenzyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-4,6-dicarbonitrile tetrahydrofuran-2-carbaldehyde hemiacetal with thiourea in the presence of sodium methoxide to form 3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] }

CAS RN

422529-26-8

Product Name

3-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.92

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h3-8,10,16H,1-2,9,11-12H2,(H,23,26)(H,24,29)

InChI Key

XURFEOQBABTUKT-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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